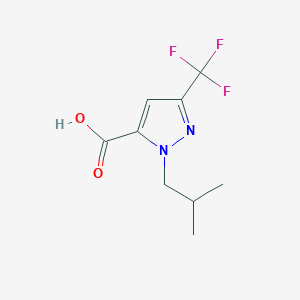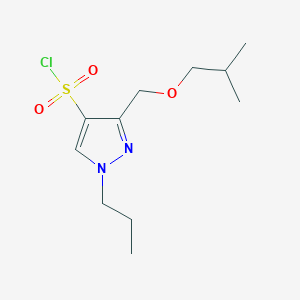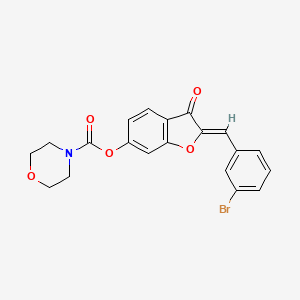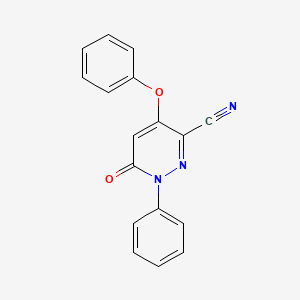
6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarbonitrile, also known as PPC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including anti-tumor activity, anti-inflammatory properties, and inhibition of bacterial growth.
Aplicaciones Científicas De Investigación
Water Oxidation Catalysts
The compound's derivatives have been explored as catalysts in water oxidation processes. For instance, Ru complexes with related structural features have demonstrated effectiveness in oxygen evolution reactions, which is significant for energy conversion and storage applications (Zong & Thummel, 2005).
Herbicidal Activities
Derivatives of the compound have been synthesized and evaluated for their herbicidal activities. Some of these derivatives exhibited excellent herbicidal properties, highlighting their potential use in agricultural pest management (Xu et al., 2012).
Synthesis of Heterocyclic Derivatives
The compound serves as a precursor for synthesizing various heterocyclic derivatives. These derivatives have potential applications in pharmaceuticals and materials science. For example, the reaction with arylidene malononitrile can yield isoquinoline derivatives with potential biological activities (Al-Issa, 2012).
Antibacterial Activity
Some pyridazine derivatives, synthesized from related compounds, have shown promising antibacterial activities. These findings suggest potential applications in the development of new antimicrobial agents (Rostamizadeh et al., 2013).
Anti-Epileptic Potential
In the field of neurology, certain pyridazine derivatives have been synthesized and evaluated for their anticonvulsant activities, indicating potential applications in epilepsy treatment (Hallot et al., 1986).
Anticancer Properties
Derivatives of the compound have been assessed for their antitumor activities. This underscores the compound's role in the synthesis of potential anticancer agents (Elewa et al., 2021).
Propiedades
IUPAC Name |
6-oxo-4-phenoxy-1-phenylpyridazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-12-15-16(22-14-9-5-2-6-10-14)11-17(21)20(19-15)13-7-3-1-4-8-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWUYVMOHBMEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C#N)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2992077.png)
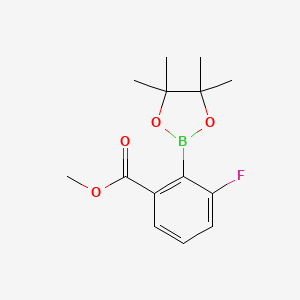
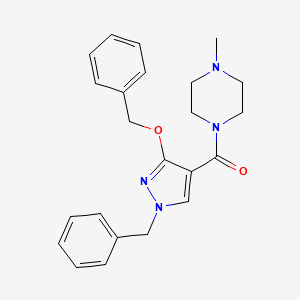
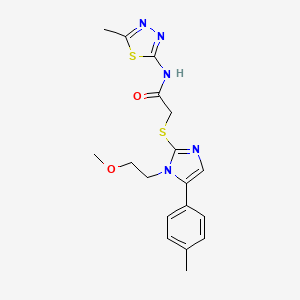
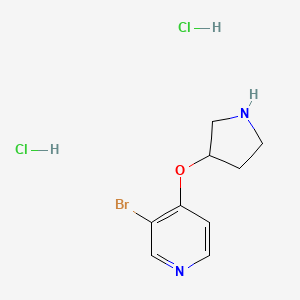
![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2992085.png)
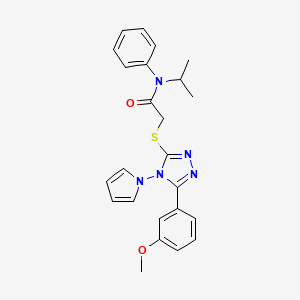
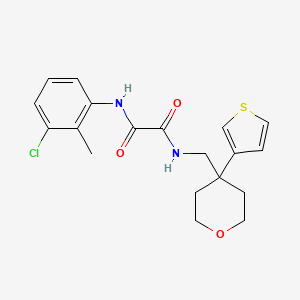
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2992092.png)
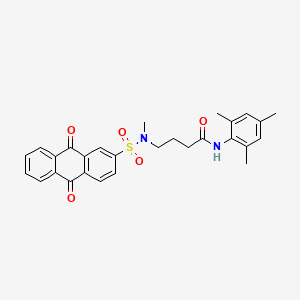
![1-{[(4-Chlorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2992094.png)
